molecular formula C25H29N3O4S B2843571 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-benzylacetamide CAS No. 878060-06-1

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-benzylacetamide

Cat. No. B2843571
CAS RN: 878060-06-1
M. Wt: 467.58
InChI Key: AQLXSQGPGYITAY-UHFFFAOYSA-N
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Description

The compound “2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-benzylacetamide” is a complex organic molecule. It contains an azepan-1-yl group, which is a seven-membered ring with one nitrogen atom . It also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The sulfonyl group is a functional group that is the basis for several groups of drugs known as sulfa drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The azepan-1-yl group would introduce a degree of strain into the molecule due to its ring size, which could have implications for its chemical reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability could be influenced by the presence of the azepan-1-yl and indole groups .

Scientific Research Applications

Enzyme Inhibition

Research has indicated that compounds similar to 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-benzylacetamide have been explored for their potential as irreversible inhibitors of various proteases. These inhibitors, including sulfonyl fluorides and sulfonylated peptides, have been studied for their ability to target serine, cysteine, and threonine proteases, which play crucial roles in numerous biological processes and diseases. The inhibition mechanism typically involves the modification of active site residues to prevent substrate binding and processing, highlighting their potential for therapeutic applications in treating conditions associated with protease dysregulation (Powers et al., 2002).

Chemical Synthesis and Modification

The compound has relevance in chemical synthesis, particularly in the context of generating novel chemical entities with potential biological activity. For instance, benzotriazol-1-yl-sulfonyl azide has been used for diazotransfer reactions, facilitating the synthesis of various amides, peptides, and other azide-containing compounds. This demonstrates the compound's utility in medicinal chemistry for the development of new therapeutics (Katritzky et al., 2010).

Material Science Applications

In material science, the introduction of sulfonyl groups and related modifications can impact the properties of materials, such as enhancing stability, solubility, or reactivity. For example, the design and synthesis of photoresponsive molecularly imprinted hydrogels incorporating sulfonyl azide derivatives have been reported. These materials can selectively bind and release pharmaceuticals under light exposure, showcasing potential applications in drug delivery systems (Gong et al., 2008).

Antimicrobial Research

The synthesis and evaluation of novel compounds with sulfonyl groups have contributed to antimicrobial research. Certain derivatives have shown potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antibacterial agents. The exploration of these compounds' structure-activity relationships helps in understanding their mechanism of action and in designing more effective antibiotics (Tsubouchi et al., 1994).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it is a drug or biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c29-24(26-16-20-10-4-3-5-11-20)19-33(31,32)23-17-28(22-13-7-6-12-21(22)23)18-25(30)27-14-8-1-2-9-15-27/h3-7,10-13,17H,1-2,8-9,14-16,18-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLXSQGPGYITAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-benzylacetamide

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